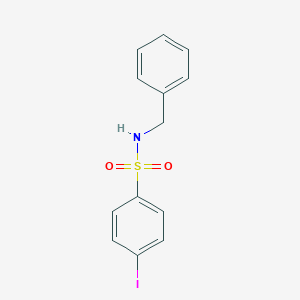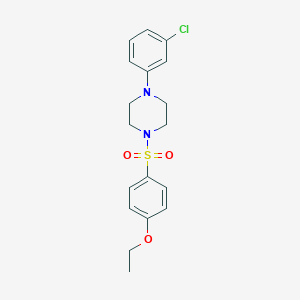
2-Mercapto-1-methylquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Mercapto-1-methylquinazolin-4(1H)-one can be synthesized through various synthetic routes. One common method involves the reaction of anthranilic acid with isothiocyanates under reflux conditions to form the intermediate 2-aminobenzothiazole, which is then methylated to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-Mercapto-1-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkyl halides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
2-Mercapto-1-methylquinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a multi-kinase inhibitor and apoptosis inducer in cancer therapy.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Mercapto-1-methylquinazolin-4(1H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets multiple protein kinases, including VEGFR2, EGFR, HER2, and CDK2.
Pathways Involved: By inhibiting these kinases, the compound disrupts key signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.
Comparación Con Compuestos Similares
2-Mercapto-1-methylquinazolin-4(1H)-one can be compared with other similar compounds in the quinazolinone family:
Similar Compounds: 2-Sulfanylquinazolin-4-one, 1-Ethyl-2-sulfanylidenequinazolin-4-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
4802-85-1 |
|---|---|
Fórmula molecular |
C9H8N2OS |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
1-methyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C9H8N2OS/c1-11-7-5-3-2-4-6(7)8(12)10-9(11)13/h2-5H,1H3,(H,10,12,13) |
Clave InChI |
QYRHSCKVNACOHK-UHFFFAOYSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2C(=O)N=C1S |
SMILES |
CN1C2=CC=CC=C2C(=O)NC1=S |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)




![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)

![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)
